2-Fluoro-4-methylaniline

説明

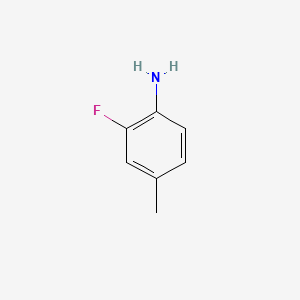

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEXBVHABAJPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196431 | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-80-2 | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EGC62G32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluoro-4-methylaniline CAS 452-80-2 properties

An In-depth Technical Guide to 2-Fluoro-4-methylaniline (CAS 452-80-2)

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Fluorinated Building Block

This compound, registered under CAS number 452-80-2, is a substituted aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Also known by synonyms such as 4-Amino-3-fluorotoluene and 2-Fluoro-p-toluidine, this compound's value lies in the unique interplay of its functional groups: a primary amine, a methyl group, and a strategically placed fluorine atom.[2][3] The fluorine atom at the ortho position relative to the amine significantly modulates the molecule's electronic properties and reactivity.[2] This guide provides an in-depth analysis of its properties, reactivity, and applications, offering field-proven insights for researchers and professionals in drug development and material science. Its utility is pronounced in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes, where precise molecular architecture is paramount for function.[1]

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is foundational to its effective application in synthesis. The properties of this compound are well-documented, presenting as a colorless to pale orange or brown liquid under standard conditions.[1][4][5]

Physicochemical Data Summary

The essential physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 452-80-2 | [2] |

| Molecular Formula | C₇H₈FN | [2] |

| Molecular Weight | 125.14 g/mol | [6] |

| Appearance | Colorless to pale yellow/orange liquid | [1][2] |

| Melting Point | 3 °C | [1][4] |

| Boiling Point | 70-71 °C @ 7-9 mmHg (hPa) | [4][5] |

| Density | 1.108 g/cm³ at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.533 | [5][7] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4][8] |

| Water Solubility | Not miscible | [3][5] |

| SMILES | Cc1ccc(N)c(F)c1 | [7] |

| InChI Key | ZQEXBVHABAJPHJ-UHFFFAOYSA-N | [2] |

Spectroscopic Interpretation: A Validating Signature

The spectroscopic profile of this compound provides an unambiguous fingerprint for its structural confirmation. While raw spectra are available from various databases, the interpretation of key signals is crucial for quality control and reaction monitoring.[6][9]

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the amine protons (a broad singlet), and the methyl protons (a sharp singlet). The aromatic signals exhibit splitting patterns influenced by both the fluorine and adjacent protons, providing clear evidence of the substitution pattern.

-

¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, with the carbon atom bonded to fluorine exhibiting a characteristic large coupling constant (¹J C-F).

-

Infrared (IR) Spectroscopy : Key diagnostic peaks include the N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching just above 3000 cm⁻¹, and a strong C-F stretching absorption.[6]

-

Mass Spectrometry (GC-MS) : The electron ionization mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 125, corresponding to the molecular weight of the compound.[6]

Reactivity, Synthetic Pathways, and Field Applications

The synthetic utility of this compound stems from the reactivity of its primary amine and the influence of the ortho-fluorine substituent. The fluorine atom's high electronegativity enhances the nucleophilicity of the amine group while also altering the regioselectivity of electrophilic aromatic substitution reactions.[2] This makes it a highly valuable building block in medicinal chemistry and materials science.

Key Applications in Synthesis

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[10][11] this compound serves as a key starting material for fluorinated pharmaceuticals.[1][12]

Notable synthetic applications include:

-

Preparation of Indole Derivatives : It is a precursor in the Leimgruber-Batcho reaction for synthesizing substituted indoles, a common scaffold in pharmacologically active compounds.[2][7]

-

Synthesis of Chiral Amino Alcohols : It has been used to prepare (S)-amino alcohols like 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol, which are valuable chiral building blocks.[2][7]

-

Development of Agrochemicals : The compound is used to create active ingredients for herbicides and pesticides.[1]

-

Advanced Dyes and Pigments : Its structure is integral to producing specialized dyes with enhanced stability and color properties.[1]

Workflow Visualization: Leimgruber-Batcho Indole Synthesis

The following diagram illustrates a generalized workflow for the Leimgruber-Batcho reaction, a common application for this compound to produce indole precursors. This two-step process involves the formation of an enamine followed by reductive cyclization.

Caption: Generalized workflow for the Leimgruber-Batcho indole synthesis.

Experimental Protocol: Synthesis of 6-chloro-5-fluoroindole

The following protocol is a representative example of the utility of this compound in heterocyclic synthesis, as cited in its common applications.[2][7]

Objective: To synthesize a substituted indole via the Leimgruber-Batcho reaction.

Materials:

-

This compound (CAS 452-80-2)

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Appropriate solvent (e.g., Toluene)

-

Reducing agent (e.g., Palladium on carbon with a hydrogen source)

-

Chlorinating agent (e.g., N-Chlorosuccinimide)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Enamine Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like toluene.

-

Add an equimolar amount of dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting aniline is consumed. The formation of the intermediate N'-(2-fluoro-4-methylphenyl)-N,N-dimethylformimidamide is expected.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Reductive Cyclization and Chlorination:

-

The crude enamine intermediate is then subjected to reductive cyclization. The specific conditions can vary, but a common method involves catalytic hydrogenation (e.g., H₂, Pd/C).

-

Following cyclization to form the 5-fluoro-7-methylindole, a chlorinating agent such as N-Chlorosuccinimide (NCS) is introduced to yield the final 6-chloro-5-fluoroindole product.

-

The final product is then purified using standard techniques such as column chromatography to achieve high purity.

-

Self-Validation: Each step of this protocol includes a checkpoint (TLC, GC-MS) to validate the completion of the reaction and the formation of the desired intermediate before proceeding. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) against known standards or expected data.

Safety, Handling, and Storage

As with many aromatic amines, this compound requires careful handling due to its potential toxicity.[2][4]

Hazard Profile:

-

Toxicity: Acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4]

-

Irritation: May cause respiratory irritation, serious eye irritation, and skin irritation.[4]

Handling and Personal Protective Equipment (PPE):

-

Always handle in a well-ventilated area or under a chemical fume hood.[3]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid inhalation of vapor or mist.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from sources of ignition, heat, sparks, and flame.[3]

Conclusion

This compound (CAS 452-80-2) is a quintessential example of a strategic molecular building block. Its value is derived not just from its constituent parts, but from the synergistic effects of the amine, methyl, and ortho-fluoro substituents. This unique arrangement provides a gateway to a vast array of complex chemical structures, particularly in the realms of pharmaceutical and agrochemical development. For the research scientist, a comprehensive understanding of its physicochemical properties, spectral signatures, and reactivity is essential for leveraging its full synthetic potential in the pursuit of novel and impactful molecular innovations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 452-80-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS 452-80-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 452-80-2 [m.chemicalbook.com]

- 6. This compound | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氟-4-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 452-80-2 this compound AKSci X2913 [aksci.com]

- 9. This compound(452-80-2) 1H NMR spectrum [chemicalbook.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Spectroscopic Characterization of 2-Fluoro-4-methylaniline: An In-depth Technical Guide

Introduction

2-Fluoro-4-methylaniline, also known as 2-fluoro-p-toluidine, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, incorporating a fluorine atom and a methyl group on the aniline scaffold, imparts unique properties that are leveraged in drug discovery and materials science.[2] A thorough understanding of its molecular structure and purity is paramount for its application, necessitating a comprehensive spectroscopic analysis.

This guide provides an in-depth analysis of the spectral data of this compound (CAS No: 452-80-2), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3][4] We will delve into the interpretation of the spectra, offering insights into the structural features of the molecule and providing a framework for its unambiguous identification and characterization.

Molecular Structure and Properties

This compound is a substituted aniline with the molecular formula C₇H₈FN and a molecular weight of 125.14 g/mol .[3] The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and an amino group at position 1. This substitution pattern leads to a specific arrangement of atoms that gives rise to characteristic spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The fluorine atom introduces additional complexity through spin-spin coupling with neighboring protons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 2H | Ar-H |

| ~6.6 | t | 1H | Ar-H |

| ~3.6 | br s | 2H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.

The aromatic region of the spectrum is particularly informative. The fluorine atom couples with the adjacent protons, leading to characteristic splitting patterns. The protons on the benzene ring are expected to show complex multiplets due to both proton-proton and proton-fluorine couplings. The amino protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The methyl protons give rise to a sharp singlet, as they are not coupled to any other protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic structure.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 (d, J ≈ 240 Hz) | C-F |

| ~135 (d, J ≈ 10 Hz) | C-NH₂ |

| ~128 | C-CH₃ |

| ~125 | Ar-C |

| ~118 | Ar-C |

| ~115 (d, J ≈ 20 Hz) | Ar-C |

| ~20 | -CH₃ |

Note: The chemical shifts and coupling constants (J) are approximate and can vary. The 'd' denotes a doublet due to carbon-fluorine coupling.

The most downfield signal is attributed to the carbon atom directly bonded to the highly electronegative fluorine atom, and it appears as a doublet with a large coupling constant (¹JCF). The carbon atom attached to the amino group also appears downfield. The other aromatic carbons and the methyl carbon resonate at their expected chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1650 | Strong | N-H bend |

| 1450-1550 | Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-N stretch |

| 1100-1200 | Strong | C-F stretch |

The presence of two sharp bands in the 3400-3500 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group. The aromatic and aliphatic C-H stretching vibrations are observed in their expected regions. The strong absorption due to the C-F stretch is a key feature for identifying the fluorinated nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the electron ionization (EI) mass spectrum would show the molecular ion peak and several fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 125 | [M]⁺ (Molecular Ion) |

| 124 | [M-H]⁺ |

| 110 | [M-CH₃]⁺ |

| 98 | [M-HCN-H]⁺ |

The molecular ion peak at m/z 125 corresponds to the molecular weight of this compound.[3] The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for anilines include the loss of a hydrogen atom, a methyl group, and the elimination of HCN.

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the magnet.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (ATR-IR): Place a small drop of the liquid sample directly onto the ATR crystal.

-

Sample Preparation (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Record a background spectrum of the empty IR beam path.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The spectral data presented in this guide serve as a valuable reference for researchers and scientists working with this compound, ensuring its correct identification and quality control in various applications. The detailed interpretation of the spectra highlights the interplay between the molecular structure and the spectroscopic properties, offering a deeper understanding of this important chemical intermediate.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-p-toluidine, also known as 2-fluoro-4-methylaniline, is a substituted aromatic amine that has garnered significant interest in various fields of chemical synthesis, from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic incorporation of a fluorine atom onto the toluidine scaffold imparts unique electronic properties, influencing the molecule's reactivity, basicity, and metabolic stability. These characteristics make 2-Fluoro-p-toluidine a valuable building block in the design and synthesis of complex molecular architectures, particularly in the realm of drug discovery.[2] This guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-p-toluidine, its reactivity, applications, and analytical methodologies, offering a critical resource for researchers and developers in the chemical sciences.

Core Properties of 2-Fluoro-p-toluidine

A summary of the fundamental physical and chemical identifiers for 2-Fluoro-p-toluidine is presented in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Fluoro-p-toluidine, 4-Amino-3-fluorotoluene | [1][4] |

| CAS Number | 452-80-2 | [1][3][5][6] |

| Molecular Formula | C₇H₈FN | [1][3][5] |

| Molecular Weight | 125.14 g/mol | [3][5][7] |

| Appearance | Light yellow to orange clear liquid | [1] |

| Melting Point | 3 °C | [1][5] |

| Boiling Point | 70-71 °C at 7 mmHg | [5][7] |

| Density | 1.108 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.533 | [7] |

| Solubility | Not miscible in water | [5][6] |

Molecular Structure

The molecular structure of 2-Fluoro-p-toluidine consists of a benzene ring substituted with a methyl group at position 4, an amino group at position 1, and a fluorine atom at position 2.

Caption: Molecular structure of 2-Fluoro-p-toluidine.

Chemical Properties and Reactivity

Reactivity: As a primary aromatic amine, 2-Fluoro-p-toluidine undergoes a variety of chemical transformations, making it a versatile synthetic intermediate. Key reactions include:

-

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively.

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring through Sandmeyer and related reactions.

-

Electrophilic Aromatic Substitution: The amino and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but ortho-, para-directing. The interplay of these substituents directs incoming electrophiles to specific positions on the aromatic ring.

Metabolism: The metabolism of 2-Fluoro-p-toluidine has been investigated, with studies on rat liver microsomes revealing that biotransformation primarily occurs through side-chain C-hydroxylation to form benzyl alcohols and benzaldehydes, as well as N-hydroxylation to yield hydroxylamines and nitroso derivatives. Aromatic ring hydroxylation was not observed as a major metabolic pathway.[7]

Spectroscopic Profile

The following provides an overview of the expected spectroscopic data for 2-Fluoro-p-toluidine, which is crucial for its identification and characterization.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum will exhibit distinct signals for the aromatic protons, the methyl protons, and the amino protons. The aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit characteristic splitting patterns (carbon-fluorine coupling).

Infrared (IR) Spectroscopy: The infrared (IR) spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and a strong band corresponding to the C-F stretching vibration.

Mass Spectrometry: The mass spectrum of 2-Fluoro-p-toluidine will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 125.14).[3] The fragmentation pattern will be indicative of the structure, with characteristic losses of fragments such as HCN and methyl radicals.

Applications in Pharmaceutical and Chemical Synthesis

2-Fluoro-p-toluidine is a valuable intermediate in the synthesis of a range of fine chemicals, with notable applications in the pharmaceutical industry.

-

Active Pharmaceutical Ingredients (APIs): It serves as a key building block in the synthesis of various APIs, particularly in the development of anti-inflammatory and analgesic drugs.[1]

-

Kinase Inhibitors: 2-Fluoro-p-toluidine has been utilized in the synthesis of targeted cancer therapies. For instance, it is a crucial component in the synthesis of LY3009120, a potent pan-RAF inhibitor that has been investigated for cancer treatment.[2]

-

Heterocyclic Synthesis: It is used in the preparation of heterocyclic compounds, such as 6-chloro-5-fluoroindole, via the Leimgruber-Batcho indole synthesis.[5][7]

-

Chiral Building Blocks: This compound is also employed in the synthesis of chiral molecules for drug discovery, such as (S)-amino alcohols like 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol.[5][7]

-

Agrochemicals and Dyes: Beyond pharmaceuticals, 2-Fluoro-p-toluidine is used in the formulation of agrochemicals and as an intermediate in the production of dyes.[1]

Experimental Protocols: Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control and reaction monitoring when working with 2-Fluoro-p-toluidine.

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be developed for the analysis of 2-Fluoro-p-toluidine.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

-

Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

-

Gradient Program: A suitable gradient from a lower to a higher percentage of Mobile Phase B will be necessary to ensure the elution and separation of 2-Fluoro-p-toluidine from potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Caption: A generalized workflow for the HPLC analysis of 2-Fluoro-p-toluidine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the identification and quantification of 2-Fluoro-p-toluidine.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at a temperature of 250°C.

-

Oven Temperature Program: A temperature gradient is necessary to ensure good separation. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Scan Range: m/z 40-300.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Safety and Handling

2-Fluoro-p-toluidine is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Irritation: It can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. A NIOSH-approved respirator is recommended when handling in areas with insufficient ventilation.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from oxidizing agents.[6]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

2-Fluoro-p-toluidine is a key chemical intermediate with a unique combination of physical and chemical properties that make it highly valuable in modern organic synthesis. Its fluorinated structure is particularly advantageous in the design of novel pharmaceuticals, contributing to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a detailed overview of its core properties, reactivity, spectroscopic profile, applications, and analytical methodologies to serve as a comprehensive resource for scientists and researchers. As the demand for sophisticated and targeted molecules continues to grow, the utility of versatile building blocks like 2-Fluoro-p-toluidine in driving innovation in drug discovery and materials science is set to expand.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 452-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound CAS#: 452-80-2 [m.chemicalbook.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. 2-氟-4-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-4-methylaniline

This document provides a comprehensive technical overview of 2-Fluoro-4-methylaniline (CAS No. 452-80-2), designed for researchers, scientists, and professionals in drug development and chemical synthesis. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Section 1: Understanding the Compound: Physicochemical Profile and Reactivity

This compound, also known as 2-fluoro-p-toluidine, is an aromatic amine whose utility in synthesis is derived from the interplay between the nucleophilic amino group and the effects of the fluorine and methyl substituents on the benzene ring.[1][2][3] Understanding its fundamental properties is the first step in establishing a safe handling protocol.

1.1: Core Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is crucial for designing appropriate storage, handling, and experimental conditions. For instance, its combustible nature and defined flash point necessitate the exclusion of ignition sources from the handling area.

| Property | Value | Source(s) |

| CAS Number | 452-80-2 | [1][3] |

| Molecular Formula | C₇H₈FN | [1][3] |

| Molecular Weight | 125.14 g/mol | [1] |

| Appearance | Light orange to brown liquid | [4][5] |

| Boiling Point | 70-71 °C at 7-9 hPa (mmHg) | [1][4][5] |

| Melting Point | 3 °C | [4][5] |

| Density | 1.108 g/cm³ at 25 °C | [1][4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [1][4] |

| Solubility | Not miscible in water | [3][5] |

| Refractive Index | n20/D 1.533 | [1] |

1.2: Chemical Reactivity and Incompatibilities

The reactivity of this compound is characteristic of aromatic amines. The amino group is a primary site for reactions such as acylation, alkylation, and diazotization. The fluorine atom, being electron-withdrawing, influences the reactivity of the aromatic ring.[1]

It is imperative to prevent contact with the following classes of chemicals to avoid vigorous, potentially hazardous reactions:

-

Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates) can cause violent reactions, leading to fire or explosion.[6]

-

Strong Acids: (e.g., sulfuric acid, nitric acid, hydrochloric acid) will react exothermically with the basic amino group.[6]

-

Acid Chlorides and Anhydrides: Will undergo vigorous acylation reactions.

-

Other Incompatibles: Chloroformates, strong bases, and certain metals should also be considered incompatible.[6][7]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a toxic substance via oral, dermal, and inhalation routes of exposure.[4][8] The Globally Harmonized System (GHS) provides a clear framework for understanding its primary hazards.

2.1: GHS Classification and Rationale

The compound is designated as "Danger" and carries multiple hazard statements, reflecting its significant toxicological potential.[1][8]

Caption: GHS hazard pictograms and statements for this compound.

2.2: Toxicological Mechanisms and Health Effects

The toxicity of aromatic amines is a significant concern for researchers.[9] While specific mechanistic studies on this compound are limited, the toxicity of fluoroanilines, in general, is understood to involve metabolic activation.[10]

-

Metabolic Activation: The compound can be metabolized by liver enzymes, potentially forming reactive intermediates like quinoneimines. These intermediates can bind to cellular macromolecules, leading to cytotoxicity.

-

Systemic Toxicity: Absorption through the skin, ingestion, or inhalation can lead to systemic effects. Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[6] This is a hallmark of aniline toxicity, caused by the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen effectively.

-

Organ-Specific Effects: The respiratory system is a primary target organ.[1] Prolonged or repeated exposure may cause damage to organs.[4]

-

Carcinogenicity and Mutagenicity: While there is no specific carcinogenicity data for this compound, aniline itself is classified by IARC as "probably carcinogenic to humans" (Group 2A) and is suspected of causing genetic defects.[11] Therefore, this compound should be handled as a potential carcinogen and mutagen.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

3.1: Engineering Controls

The primary line of defense is to handle the chemical in a controlled environment.

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[7]

3.2: Personal Protective Equipment (PPE) - A Self-Validating System

The selection and use of PPE should be considered a critical, self-validating protocol. Each step is designed to confirm protection before and during the experimental workflow.

Caption: A self-validating PPE workflow for handling toxic aromatic amines.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[7]

-

Skin Protection: A chemically resistant lab coat and closed-toe shoes are required.

-

Hand Protection: The choice of glove material is critical. Nitrile gloves are not recommended for prolonged contact with anilines.[2] Superior protection is offered by:

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Section 4: Safe Handling, Storage, and Emergency Protocols

4.1: Handling and Storage Procedures

-

Handling: Avoid all contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[4][7] Keep away from all sources of ignition.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The storage area should be locked and designated for toxic chemicals. Store away from incompatible materials, particularly oxidizing agents and strong acids.[2][7]

4.2: First Aid Measures

Immediate and decisive action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention.[4] | To remove the individual from the source of exposure and restore oxygen supply. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4] | To minimize dermal absorption, which is a primary route of toxicity for anilines. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] | To dilute and remove the chemical to prevent serious eye damage. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical attention immediately.[4] | Vomiting can cause aspiration of the chemical into the lungs, leading to further damage. |

4.3: Accidental Release and Spill Cleanup Protocol

A spill of this compound must be treated as a serious incident.

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Eliminate all ignition sources.[6]

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear the appropriate PPE as outlined in Section 3.2, including respiratory protection if necessary.

-

Containment: For small spills, contain the liquid with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[6]

-

Decontamination:

-

The spill surface should be decontaminated. While specific neutralization procedures for this compound are not well-documented, a general approach for aniline spills can be adapted.

-

Wipe the area with a cloth dampened with a weak acid solution (e.g., 5% acetic acid) to neutralize the basic amine, followed by a thorough cleaning with soap and water.[3]

-

All cleaning materials must be disposed of as hazardous waste.

-

-

Disposal: All waste must be disposed of following local, state, and federal hazardous waste regulations. Do not dispose of it down the drain.[2]

Section 5: Environmental and Disposal Considerations

5.1: Ecotoxicity

5.2: Environmental Fate and Persistence

Fluorinated organic compounds can be persistent in the environment.[16] The strong carbon-fluorine bond makes them resistant to degradation.[10] Therefore, any release of this compound into the environment should be considered a long-term contamination event.

5.3: Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[2] It should be collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste disposal company. Incineration in a properly equipped facility is a common disposal method for such compounds.

References

- 1. fishersci.com [fishersci.com]

- 2. aksci.com [aksci.com]

- 3. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 4. researchgate.net [researchgate.net]

- 5. stratex.com.au [stratex.com.au]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 16. Improving our understanding of the environmental persistence of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Commercial Availability and Strategic Procurement of 2-Fluoro-4-methylaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-4-methylaniline

This compound (CAS No. 452-80-2), also known as 2-Fluoro-p-toluidine, is a substituted aromatic amine that has emerged as a critical building block in modern organic synthesis.[1][2] Its value extends across multiple high-stakes research and development sectors, including pharmaceuticals, agrochemicals, and advanced materials science.[3]

The strategic incorporation of a fluorine atom onto the toluidine scaffold imparts unique electronic properties that medicinal chemists and material scientists leverage to fine-tune molecular characteristics. In drug discovery, for instance, fluorination can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] This often translates into improved pharmacokinetic profiles and overall efficacy of new therapeutic agents.[5][6] Consequently, this compound serves as a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth analysis of its commercial landscape, offering technical insights into sourcing, quality assessment, and safe handling to empower researchers in their procurement decisions.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is the foundation for its effective use and safe handling.

Core Physicochemical Data

The key identifiers and physical properties of this compound are summarized below. This data is critical for experimental design, reaction monitoring, and purification.

| Property | Value | Reference(s) |

| CAS Number | 452-80-2 | [1][7] |

| Molecular Formula | C₇H₈FN | [1][7] |

| Molecular Weight | 125.14 g/mol | [1] |

| Synonyms | 2-Fluoro-p-toluidine, 4-Amino-3-fluorotoluene | [1][2] |

| Appearance | Light yellow to brown clear liquid | [2] |

| Boiling Point | 70-71 °C at 7-9 mmHg (hPa) | |

| Density | ~1.108 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.533 | |

| Flash Point | ~79 °C (closed cup) | [2][8] |

GHS Hazard and Safety Summary

This compound is a hazardous substance and requires stringent safety protocols. The Globally Harmonized System (GHS) classification indicates significant acute toxicity.

| Hazard Category | GHS Pictogram | Signal Word | Key Hazard Statements |

| Acute Toxicity | Skull and Crossbones | Danger | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. |

| Skin/Eye Irritation | Exclamation Mark | Danger | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Respiratory Irritation | Exclamation Mark | Danger | H335: May cause respiratory irritation. |

| Flammability | (None for Cat. 4) | Warning | H227: Combustible liquid. |

Data compiled from multiple sources.[2][9]

Expert Insight: The high acute toxicity rating (Category 3) is paramount. All manipulations should be conducted within a certified chemical fume hood. The use of personal protective equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat, is mandatory.[9] Due to its air sensitivity, storage under an inert gas like argon or nitrogen is recommended to prevent oxidative degradation, which often manifests as a darkening of the liquid.[10]

Commercial Availability and Supplier Landscape

This compound is readily available from a wide range of chemical suppliers, catering to different scales and purity requirements, from academic research to industrial production.

Representative Commercial Suppliers and Grades

The choice of supplier often depends on the required quantity, purity, and documentation (e.g., Certificate of Analysis). Below is a comparative table of major suppliers.

| Supplier | Purity Specification | Available Quantities | Notes |

| Thermo Scientific Chemicals | 99% | 5 g, 25 g | Available through distributors like Fisher Scientific.[7][11][12] |

| Sigma-Aldrich (Merck) | 99% | Discontinued (historical) | Often provides extensive documentation and application notes.[9] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 5 g, 25 g | A reliable source for research-grade chemicals.[2][13] |

| Santa Cruz Biotechnology | Not specified | Research quantities | Primarily for biochemical and proteomics research applications.[1] |

| Chem-Impex International | Not specified | Research quantities | Notes its use as an intermediate for pharmaceuticals and dyes.[3] |

| CymitQuimica | 95% | 1 g, 100 g | European supplier offering multiple grades.[14] |

| Henan Allgreen Chemical | Not specified | Bulk/Custom | Chinese manufacturer specializing in customized products.[15] |

| Mit-ivy Industry Co. | Not specified | Bulk quantities | Chinese manufacturer and supplier.[16] |

Note: Prices and availability are subject to change. Researchers should verify with the supplier directly. Most suppliers indicate that this chemical is for research and development or manufacturing use only, not for medical or consumer applications.[17]

Navigating Purity Grades

The required purity of this compound is dictated by the sensitivity of the intended application.

-

>99% Purity: This grade is essential for late-stage drug development, GMP synthesis, and applications where trace impurities could interfere with biological assays or lead to unwanted side products. The higher cost is justified by the reduced risk of downstream complications.

-

97-98% Purity: Suitable for most bench-scale synthetic applications, route scouting, and early-stage discovery chemistry. The common impurities are often isomers or residual starting materials from the synthesis, which may or may not interfere with the desired reaction.

-

<97% Purity: This grade may be cost-effective for process optimization studies or applications where the product is rigorously purified downstream. However, a thorough analysis of the impurity profile is critical before use.

Strategic Sourcing and Quality Verification

Selecting the right supplier and verifying the quality of the received material are critical steps to ensure experimental reproducibility and success.

Supplier Selection Workflow

The following decision-making workflow can guide the procurement process.

Caption: A workflow for selecting the appropriate grade and supplier of this compound.

Experimental Protocol: Quality Verification by Thin-Layer Chromatography (TLC)

Upon receipt, a simple TLC analysis can provide a quick qualitative assessment of purity and confirm the material's identity against a retained sample from a previous batch. This protocol is a self-validating check before committing material to a large-scale reaction.

Objective: To quickly assess the purity of a new batch of this compound.

Materials:

-

This compound sample

-

Silica gel TLC plate with F₂₅₄ indicator

-

Mobile Phase: 8:2 Hexanes:Ethyl Acetate (this is a starting point and may require optimization)

-

TLC development chamber

-

UV lamp (254 nm)

-

Iodine staining chamber or Potassium Permanganate stain

Methodology:

-

Sample Preparation: Prepare a dilute solution of the aniline in a volatile solvent like ethyl acetate or dichloromethane (~1 mg/mL).

-

Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate. If available, co-spot with a sample from a previously validated batch.

-

Development: Place the TLC plate in the development chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to elute up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

-

Analysis:

-

Visualize the plate under a UV lamp (254 nm). Aromatic compounds like this aniline will quench the fluorescence, appearing as dark spots.

-

Further visualize by placing the plate in an iodine chamber or dipping it in a permanganate stain. Aniline derivatives are readily oxidized and will appear as yellow-brown spots.

-

-

Interpretation: A pure sample should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities.[18] The retention factor (Rf) should be consistent with previous batches run under identical conditions.

Applications in Synthesis

The utility of this compound is best demonstrated through its application in the synthesis of valuable chemical entities.

Synthesis of Indole Derivatives

A notable application is its use in the Leimgruber-Batcho indole synthesis. For example, it is a documented precursor for preparing 6-chloro-5-fluoroindole.[9][12] This reaction pathway is a cornerstone of heterocyclic chemistry and is frequently used in the synthesis of pharmaceutical scaffolds.

Building Block for Chiral Alcohols

The compound also serves as a starting material for preparing chiral amino alcohols, such as (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol.[9][12] These chiral building blocks are highly valuable in asymmetric synthesis, a field critical to producing single-enantiomer drugs.

General Workflow: Use in Synthetic Chemistry

The following diagram illustrates the logical flow of incorporating this compound into a synthetic research project.

Caption: General workflow for utilizing this compound in a synthetic chemistry project.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in research and drug development. Its procurement requires a strategic approach, balancing the needs of the application with the purity, scale, and cost of the material. By carefully selecting suppliers, verifying the quality of each batch, and adhering to strict safety protocols, researchers can effectively leverage the unique properties of this fluorinated intermediate to advance their scientific objectives. This guide serves as a foundational resource to aid in making informed and efficient procurement decisions.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 452-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A16591.06 [thermofisher.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound 99 452-80-2 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound, 99% | Fisher Scientific [fishersci.ca]

- 12. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. Customized this compound Cas No.452-80-2 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 16. China this compound Manufacturers and Factory, Suppliers | Mit-ivy [jsbeleya.com]

- 17. calpaclab.com [calpaclab.com]

- 18. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 2-Fluoro-4-methylaniline: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of exceptional value. The strategic incorporation of fluorine into molecular scaffolds can profoundly alter key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Fluoro-4-methylaniline (also known as 2-Fluoro-p-toluidine) is a prime example of a versatile fluorinated building block. Its unique substitution pattern—an amine group for reactivity, a methyl group for steric and electronic influence, and a fluorine atom for property modulation—makes it a sought-after intermediate in the synthesis of complex molecular architectures.[3]

This guide provides an in-depth examination of this compound, moving beyond basic identifiers to explore its detailed properties, spectroscopic signature, synthetic utility, and practical applications. The content herein is structured to provide not just data, but a causal understanding of why this compound is a valuable tool in the hands of a synthetic chemist.

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is identified by a specific set of parameters that define its composition and physical nature.

Key Identifiers and Molecular Formula

The foundational attributes of this compound are summarized below. These identifiers are critical for accurate sourcing, documentation, and regulatory compliance.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 452-80-2 | [3][4][5][6] |

| Molecular Formula | C₇H₈FN | [3][4][6][7] |

| Molecular Weight | 125.14 g/mol | [4][5][7] |

| Common Synonyms | 2-Fluoro-p-toluidine, 4-Amino-3-fluorotoluene | [3][4][8][9] |

Physicochemical Characteristics

The physical state and properties of a reagent dictate its handling, reaction setup, and purification strategies. This compound is a liquid at room temperature with distinct characteristics.[5][7]

| Property | Value | Reference |

| Appearance | Light yellow to orange clear liquid | [3][9] |

| Density | 1.108 g/mL at 25 °C | [5][7] |

| Boiling Point | 70-71 °C at 7 mmHg | [3][5][7] |

| Melting Point | 3 °C | [3][7][9] |

| Refractive Index | n20/D 1.533 | [5][7] |

| Water Solubility | Not miscible | [6][7] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [9] |

Spectroscopic Profile for Structural Verification

In any synthetic workflow, unambiguous structural confirmation is non-negotiable. The spectroscopic data for this compound provides a unique fingerprint for its identification.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The coupling between the fluorine atom and adjacent protons (³J H-F) is a key diagnostic feature.

-

¹³C NMR : The carbon spectrum will display seven unique signals. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F), which is a definitive indicator of fluorination.

-

Mass Spectrometry (MS) : The electron ionization mass spectrum typically shows a molecular ion (M⁺) peak at m/z 125, corresponding to the molecular weight.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will feature characteristic absorption bands. Key signals include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, and a strong C-F stretching band (usually in the 1200-1300 cm⁻¹ region).[4][10]

Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Pathway Overview

A common and reliable method for synthesizing substituted anilines is the reduction of the corresponding nitroarene. This transformation is typically achieved via catalytic hydrogenation, a process valued for its high efficiency and clean conversion.

Caption: General workflow for the synthesis of anilines via catalytic hydrogenation.

Expertise in Practice: The choice of a palladium on carbon (Pd/C) catalyst is deliberate; it is highly effective for nitro group reductions while typically leaving other functional groups, like halogens, intact under standard conditions. The process is self-validating: the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.

Core Reactivity

The chemical behavior of this compound is governed by its functional groups:

-

The Amine Group : As a primary aromatic amine, it readily undergoes diazotization, acylation, alkylation, and serves as a nucleophile in various coupling reactions.

-

The Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the electron-donating amine and methyl groups. The fluorine atom acts as a weak deactivator but is an ortho-, para-director. The positions ortho and para to the strongly activating amino group are the most likely sites of substitution.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its role as a versatile intermediate.[3] Its structure is a component of more complex, high-value molecules.

-

Pharmaceutical Development : It is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[3][11] The fluorine atom is often introduced to block metabolic oxidation at that position or to enhance binding interactions with a target protein, thereby improving a drug's pharmacokinetic profile.[2][12] It is specifically used in developing anti-inflammatory and analgesic drugs.[3]

-

Agrochemicals : Similar to pharmaceuticals, the fluorine moiety can enhance the efficacy and stability of herbicides and pesticides.[3]

-

Specialized Synthesis : It serves as a precursor in specific named reactions and for creating heterocyclic systems. For example, it is used in the Leimgruber-Batcho reaction to prepare 6-chloro-5-fluoroindole and in the synthesis of chiral amino alcohols like (S)-2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol.[6][7][9]

Caption: Key application areas for this compound.

Experimental Protocols

The following protocols are representative of standard laboratory procedures for handling and purifying aniline derivatives.

Protocol: Purification by Vacuum Distillation

Causality: Anilines, including this compound, are prone to air oxidation over time, leading to discoloration from polymeric impurities.[13] Vacuum distillation is the preferred method for purification as it allows the compound to boil at a lower temperature, preventing thermal decomposition while effectively separating it from non-volatile, colored impurities.

Methodology:

-

Apparatus Setup : Assemble a standard short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation : Charge the distillation flask with the crude this compound and a magnetic stir bar for smooth boiling.

-

Vacuum Application : Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the target level (e.g., 7 mmHg).

-

Heating : Gently heat the distillation flask using a heating mantle while stirring.

-

Fraction Collection : Monitor the temperature at the distillation head. Collect the fraction that distills at the literature boiling point (70-71 °C at 7 mmHg).[3][5][7] The purified product should be a clear, light-yellow liquid.

-

Storage : Store the purified liquid under an inert atmosphere (e.g., Argon or Nitrogen) in a dark, sealed container to prevent re-oxidation.

Protocol: Monitoring Reactions by Thin-Layer Chromatography (TLC)

Causality: TLC is a rapid and indispensable technique for monitoring the progress of a reaction. By comparing the retention factor (Rf) of the reaction mixture to that of the starting material, one can determine when the conversion is complete.

Methodology:

-

Plate Preparation : Obtain a silica gel TLC plate. Lightly draw a baseline with a pencil about 1 cm from the bottom.

-

Spotting :

-

Spot 1: Dissolve a small amount of the starting material (e.g., the nitro-precursor) in a suitable solvent (like ethyl acetate) and apply a small spot on the baseline.

-

Spot 2: Using a capillary tube, take a small aliquot from the reaction mixture and spot it in the center of the baseline.

-

-

Elution : Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 20% ethyl acetate in hexanes). The solvent level must be below the baseline. Cover the chamber.

-

Visualization : Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

-

Analysis : The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new spot corresponds to the product, this compound.

Safety, Handling, and Storage

Trustworthiness through Safety: Proper handling is paramount. This compound is classified as a toxic and hazardous substance.

-

Hazard Classification : Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant. It is assigned the GHS06 "skull and crossbones" pictogram.

-

Personal Protective Equipment (PPE) : Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[14][15]

-

First Aid :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[9][15] Store under an inert atmosphere to maintain purity.

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula. It is a strategically designed building block whose value is realized in its application. Its synthesis is straightforward, its reactivity is predictable, and its utility in creating novel molecules for the pharmaceutical and agrochemical industries is well-established. For the research scientist, a thorough understanding of its properties, from its spectroscopic fingerprint to its safe handling requirements, is essential for leveraging its full potential in the laboratory.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 452-80-2 [sigmaaldrich.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound CAS#: 452-80-2 [m.chemicalbook.com]

- 8. This compound | 452-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound CAS 452-80-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. nbinno.com [nbinno.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.com [capotchem.com]

A Guide to the Spectroscopic Characterization of 4-Amino-3-fluorotoluene

Prepared by a Senior Application Scientist

Introduction: The Analytical Imperative for Substituted Aromatics

4-Amino-3-fluorotoluene is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of pharmaceuticals and other high-value organic compounds necessitates unambiguous structural confirmation and purity assessment. The precise arrangement of the amino, fluoro, and methyl groups on the aromatic ring dictates the molecule's reactivity, bioavailability, and overall function. Therefore, a robust and multi-faceted spectroscopic approach is not merely procedural but fundamental to its application.

This guide provides an in-depth, experience-driven walkthrough of the essential spectroscopic techniques required to fully characterize 4-Amino-3-fluorotoluene. We will move beyond rote data presentation to explore the causal relationships between molecular structure and spectral output, offering insights into experimental design and data interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural elucidation.

Molecular Structure and Analytical Framework

A comprehensive characterization relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry gives us the molecular weight and fragmentation, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.

Caption: Figure 1. A workflow for the comprehensive spectroscopic characterization.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the first essential step, providing the molecular weight of the analyte. For 4-Amino-3-fluorotoluene (C₇H₈FN), the expected monoisotopic mass is approximately 125.06 Da. The "Nitrogen Rule" is a key principle here; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target.[1]

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺): The most critical peak will be the molecular ion peak at m/z = 125. This confirms the molecular formula.

-

Fragmentation Pattern: Electron Impact (EI) ionization is particularly useful as it induces characteristic fragmentation. Key expected fragments for 4-Amino-3-fluorotoluene include:

-

[M-1]⁺ (m/z 124): Loss of a hydrogen radical.

-

[M-15]⁺ (m/z 110): Loss of a methyl radical (•CH₃), a common fragmentation for toluene derivatives.

-

[M-28]⁺ (m/z 97): Potential loss of HCN from the aniline-like structure.

-

Protocol for GC-MS Analysis

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source, which is ideal for volatile, thermally stable small molecules like our analyte.

-

Sample Preparation: Dissolve 1 mg of 4-Amino-3-fluorotoluene in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250°C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid column overloading. The choice of a split injection is causal; it ensures sharp chromatographic peaks and prevents saturation of the detector.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes. This temperature program ensures good separation from any potential impurities.

-

-

MS Detection:

-

Ion Source: Electron Impact (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that can be compared to library data.

-

Mass Analyzer: Scan from m/z 40 to 300. This range will capture the molecular ion and all significant fragments.

-

Transfer Line Temperature: Set to 280°C to prevent condensation of the analyte.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. For 4-Amino-3-fluorotoluene, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C-F bond, and the substituted aromatic ring.[1]

Interpretation of the IR Spectrum

Primary aromatic amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[1] The C-F stretch is usually a strong, sharp band in the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Asymmetric Stretch | ~3450 - 3500 | Medium | Characteristic of a primary aromatic amine.[1] |

| N-H Symmetric Stretch | ~3350 - 3400 | Medium | The presence of two peaks in this region is definitive for a -NH₂ group.[1] |

| Aromatic C-H Stretch | ~3030 - 3100 | Weak | Typical for C-H bonds on a benzene ring. |

| N-H Scissoring (Bending) | ~1600 - 1650 | Strong | Confirms the primary amine functional group.[1] |

| Aromatic C=C Bending | ~1500 & ~1580 | Medium | Overtone and combination bands in the 1650-2000 cm⁻¹ region can indicate the substitution pattern. |

| C-F Stretch | ~1200 - 1250 | Strong | The C-F bond gives a strong, characteristic absorption. |

| C-N Stretch | ~1250 - 1350 | Strong | Characteristic of aromatic amines.[1] |

| Aromatic C-H Out-of-Plane Bend | ~750 - 900 | Strong | The exact position is highly diagnostic of the ring substitution pattern (1,2,4-trisubstituted). |

Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This step is critical as it subtracts the IR absorptions of atmospheric CO₂ and water vapor from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 4-Amino-3-fluorotoluene sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

-

Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹. Signal averaging increases the signal-to-noise ratio, resulting in a cleaner spectrum.

-

Data Processing: Perform an ATR correction if necessary, although for qualitative identification, it is often not required. Label the major peaks corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the exact connectivity and spatial relationships of the atoms. The combination of these three NMR experiments provides an unambiguous confirmation of the 4-Amino-3-fluorotoluene structure.

Caption: Figure 2. Structure of 4-Amino-3-fluorotoluene with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the methyl protons, the amine protons, and the three aromatic protons. The chemical shifts and splitting patterns are highly informative.

-

Methyl Protons (-CH₃): A singlet around δ 2.2-2.3 ppm.

-

Amine Protons (-NH₂): A broad singlet around δ 3.5-4.5 ppm. The chemical shift is variable and depends on concentration and solvent. This peak will disappear upon shaking the sample with D₂O, a classic test for labile protons.[1]

-

Aromatic Protons (Ar-H): This region (δ 6.5-7.5 ppm) is the most complex and diagnostic. We expect three distinct signals corresponding to H-2, H-5, and H-6.

-

H-6: This proton is ortho to the electron-donating -CH₃ group and meta to the -NH₂ group. It will likely appear as a doublet of doublets (dd) or a triplet, coupled to H-5 and H-2.

-

H-2: This proton is ortho to the -CH₃ group and meta to the -F group. It will also be a complex multiplet due to coupling with H-6 and the fluorine atom.

-

H-5: This proton is ortho to the -NH₂ group and meta to the -CH₃ group. It will be the most upfield of the aromatic protons and appear as a doublet coupled to H-6.

-

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| -CH₃ | ~2.25 | s (singlet) | - | Typical for a methyl group on an aromatic ring. |

| -NH₂ | ~3.8 (broad) | s (singlet) | - | Labile protons, broad signal. Disappears with D₂O shake.[1] |

| H-5 | ~6.6 - 6.7 | d (doublet) | ³J(H-H) ≈ 8-9 Hz | Ortho to the strongly electron-donating -NH₂ group, causing significant shielding (upfield shift). Coupled only to H-6. |

| H-6 | ~6.7 - 6.8 | dd (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-H) ≈ 2-3 Hz | Coupled to H-5 (ortho) and H-2 (meta). |